Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.
Gisadenafil besylate
CAS No.: 334827-98-4
Cat. No.: VC0004610
Molecular Formula: C29H39N7O8S2
Molecular Weight: 677.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 334827-98-4 |
---|---|
Molecular Formula | C29H39N7O8S2 |
Molecular Weight | 677.8 g/mol |
IUPAC Name | benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) |
Standard InChI Key | STFRDYSZKVPPQF-UHFFFAOYSA-N |
Isomeric SMILES | CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES | CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O |
Gisadenafil besylate, also known as UK 369003, is a potent phosphodiesterase type 5 (PDE5) inhibitor. It is characterized by its high selectivity for PDE5 over other phosphodiesterase subtypes, such as PDE6, with a selectivity ratio exceeding 100-fold . This compound is orally bioavailable, making it suitable for various therapeutic applications.
Biological Activity
Gisadenafil besylate acts by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing this degradation, gisadenafil besylate increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is beneficial in conditions where enhanced blood flow is desired, such as erectile dysfunction .
Target | IC50 | Selectivity |
---|---|---|
PDE5A | 1.23 nM (or 3.6 nM) | >100-fold over PDE6 |
PDE1A | 9.1 μM | Approximately 2500-fold less potent than PDE5A |
Clinical Development and Applications
Gisadenafil has been in phase II clinical trials for several conditions, including benign prostatic hyperplasia, chronic obstructive pulmonary disease, erectile dysfunction, and overactive bladder . The treatment-emergent adverse events reported during these trials include headache, myalgia, dyspepsia, and back pain, which are common side effects associated with PDE5 inhibitors .
Pharmacokinetics
Pharmacokinetic Parameter | Value | Dose | Population |
---|---|---|---|
Peak Plasma Concentration | 204.8 ng/mL | 1.43 mg/kg | Healthy adults |
Area Under the Curve (AUC) | 95.2 ng × h/mL | 1.43 mg/kg | Healthy adults |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume